REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[NH:19][C:18](=[O:23])[CH2:17][CH2:16]3)[N:3]=1.Cl.[CH3:25][S:26]([C:29]1[CH:30]=[C:31]([CH:34]=[CH:35][CH:36]=1)[CH2:32][NH2:33])(=[O:28])=[O:27].C(N(CC)CC)C>CN1C(=O)CCC1>[CH3:25][S:26]([C:29]1[CH:30]=[C:31]([CH:34]=[CH:35][CH:36]=1)[CH2:32][NH:33][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][N:5]=[C:4]([NH:12][C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[NH:19][C:18](=[O:23])[CH2:17][CH2:16]3)[N:3]=1)(=[O:27])=[O:28] |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)NC=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered
|
Type
|
CUSTOM
|
Details
|
purify by preparative reverse phase HPLC 30×50 mm XTerra C18 prep column, fifteen minute gradient 15-60% (0.1% NH4OH in Acetonitrile) and (0.1% NH4OH in water)), flow rate 40 mL/min
|
Type
|
WASH
|
Details
|
The desired product eluted (retention time 8.41 minutes)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(CNC2=NC(=NC=C2C(F)(F)F)NC=2C=C3CCC(NC3=CC2)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |